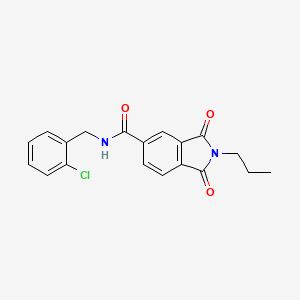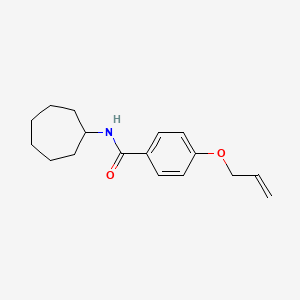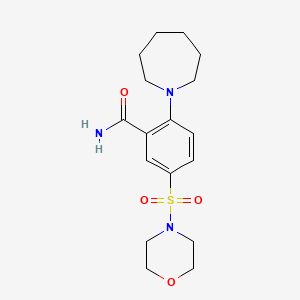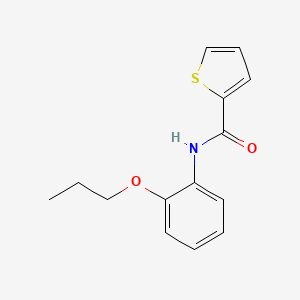![molecular formula C14H22ClNO3 B4405299 [2-(3-Morpholin-4-ylpropoxy)phenyl]methanol;hydrochloride](/img/structure/B4405299.png)
[2-(3-Morpholin-4-ylpropoxy)phenyl]methanol;hydrochloride
Overview
Description
[2-(3-Morpholin-4-ylpropoxy)phenyl]methanol;hydrochloride: is a chemical compound that features a morpholine ring, a phenyl group, and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Morpholin-4-ylpropoxy)phenyl]methanol;hydrochloride typically involves the reaction of 2-(3-bromopropoxy)phenylmethanol with morpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can ensure consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [2-(3-Morpholin-4-ylpropoxy)phenyl]methanol;hydrochloride can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions to form the corresponding alkane or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemistry: [2-(3-Morpholin-4-ylpropoxy)phenyl]methanol;hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound can be used as a probe to study the interactions of morpholine-containing molecules with biological targets. It can also serve as a building block for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its morpholine moiety is a common feature in many pharmaceutical compounds, contributing to its biological activity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [2-(3-Morpholin-4-ylpropoxy)phenyl]methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target molecule, leading to the compound’s observed effects.
Comparison with Similar Compounds
[2-(3-piperidin-4-ylpropoxy)phenyl]methanol hydrochloride: Similar structure but with a piperidine ring instead of a morpholine ring.
[2-(3-pyrrolidin-4-ylpropoxy)phenyl]methanol hydrochloride: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
[2-(3-azepan-4-ylpropoxy)phenyl]methanol hydrochloride: Similar structure but with an azepane ring instead of a morpholine ring.
Uniqueness: The presence of the morpholine ring in [2-(3-Morpholin-4-ylpropoxy)phenyl]methanol;hydrochloride imparts unique chemical and biological properties. Morpholine is known for its ability to enhance the solubility and bioavailability of compounds, making this compound particularly valuable in medicinal chemistry. Additionally, the combination of the morpholine ring with the phenyl and methanol moieties provides a versatile scaffold for further chemical modifications.
Properties
IUPAC Name |
[2-(3-morpholin-4-ylpropoxy)phenyl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c16-12-13-4-1-2-5-14(13)18-9-3-6-15-7-10-17-11-8-15;/h1-2,4-5,16H,3,6-12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMRZSPKJXHOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=CC=C2CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N,N-dimethylacetamide](/img/structure/B4405220.png)
![1-[4-(3-Butoxyphenoxy)butyl]-4-methylpiperazine;hydrochloride](/img/structure/B4405224.png)
![3-{[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B4405229.png)
![2-[2-(4-Methylpiperidin-1-yl)ethoxy]benzonitrile;hydrochloride](/img/structure/B4405234.png)


![3-Ethoxy-4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride](/img/structure/B4405264.png)
![1-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]-4-methylpiperazine;hydrochloride](/img/structure/B4405265.png)
![N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4405269.png)

![8-[2-[2-(3-Nitrophenoxy)ethoxy]ethoxy]quinoline](/img/structure/B4405291.png)
![2-{2-[(2,6-dimethylphenyl)amino]-2-oxoethoxy}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4405300.png)
![1-fluoro-2-{[(4-methylphenyl)sulfonyl]methyl}benzene](/img/structure/B4405316.png)

